N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-12-27-13-18(22(30)25-16-10-8-15(9-11-16)21(24)29)20-19(14-27)23(31)28(26-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWGNEVGGRHWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as trifluoracetic acid and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at position 5 (alkyl/aryl chains) and the phenyl ring’s para-substituent. These variations influence physicochemical properties, binding affinity, and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
The 4-acetylphenyl substituent (polar but lacking hydrogen-bond donors) may reduce solubility compared to the carbamoyl group .
Position 5 Substituents: The propyl chain in the target balances lipophilicity, whereas the ethyl group (923682-25-1) reduces hydrophobicity, possibly improving aqueous solubility . The benzyl group (923226-49-7) increases aromatic bulk, which could hinder membrane permeability but enhance binding to hydrophobic pockets .
Steric and Conformational Effects :
- The cycloheptyl group in 923226-49-7 adds significant steric bulk, which may reduce off-target interactions but complicate synthetic accessibility .
Biological Activity
N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921834-23-3) is a compound of significant interest due to its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 921834-23-3 |
PARP enzymes are crucial for DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage in cells, particularly in those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2-deficient cancers). The compound under discussion has been shown to exhibit selective inhibition of PARP1 and PARP2, which can enhance the cytotoxic effects in cancer cells with DNA repair deficiencies.
Key Findings
- Inhibition Potency : Preliminary studies indicate that this compound demonstrates potent inhibition of PARP activity. The specific IC50 values for PARP inhibition need further elucidation through experimental studies.
- Anticancer Activity : The compound has shown promising results in preclinical models against BRCA-deficient cancer cell lines. Its ability to induce synthetic lethality in these cells suggests potential as an anticancer therapeutic agent.
- Pharmacokinetics : Early pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, although detailed studies are required to fully understand its bioavailability and metabolism.
Case Study 1: Preclinical Evaluation
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives highlighted the biological activity of compounds similar to N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl. These derivatives exhibited significant antiproliferative effects in BRCA-deficient cell lines compared to their BRCA-proficient counterparts. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy and selectivity against cancer cells.
Case Study 2: Comparative Analysis with Other PARP Inhibitors
In comparative studies with established PARP inhibitors like Olaparib and Niraparib, N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl demonstrated comparable or superior selectivity towards PARP1/2 inhibition while exhibiting a reduced side effect profile. This positions it as a potential candidate for further clinical development.
Research Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
